molecular formula C13H17N B1459266 2-Phenyl-3-azabicyclo[3.2.1]octane CAS No. 100608-29-5

2-Phenyl-3-azabicyclo[3.2.1]octane

Cat. No.: B1459266
CAS No.: 100608-29-5
M. Wt: 187.28 g/mol
InChI Key: HJHHEIYVMSNIEB-UHFFFAOYSA-N
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Description

Overview of Bridged Nitrogen Heterocycles in Medicinal Chemistry and Organic Synthesis

Bridged nitrogen heterocycles are complex three-dimensional structures that are integral to the design of new drugs and the synthesis of organic molecules. nih.gov These compounds are characterized by a bicyclic system where the two rings share two non-adjacent atoms, known as bridgehead atoms, with at least one of these bridgeheads being a nitrogen atom. rsc.org This unique arrangement imparts a rigid and defined shape to the molecule.

In medicinal chemistry, the rigid nature of bridged systems is highly advantageous. It can lead to a better fit between a drug molecule and its biological target, potentially enhancing the drug's efficacy and selectivity. nih.gov Furthermore, incorporating these structures into a potential drug molecule can positively influence its pharmacokinetic properties, such as reducing its breakdown by the body's metabolic processes. nih.gov More than 85% of all biologically active compounds feature a heterocyclic structure, and a significant portion of these are nitrogen-containing heterocycles. nih.gov In fact, approximately 60% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen-based heterocycle. nih.govrsc.org

In organic synthesis, the construction of these bridged nitrogen heterocycles presents a formidable challenge that has spurred the development of innovative synthetic methodologies. rsc.org Chemists are continually exploring new ways to build these complex architectures efficiently and with high stereochemical control. rsc.org

Significance of the 3-Azabicyclo[3.2.1]octane Scaffold as a Privileged Structure

Within the broader family of bridged nitrogen heterocycles, the 3-azabicyclo[3.2.1]octane scaffold holds a special status as a "privileged structure." This term is used to describe a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. cymitquimica.com

The significance of the 3-azabicyclo[3.2.1]octane scaffold lies in its structural similarity to various naturally occurring alkaloids, which are known for their diverse biological activities. cymitquimica.com This resemblance allows derivatives of the 3-azabicyclo[3.2.1]octane core to interact with a wide range of biological systems, including those involved in neurological processes and inflammation. ontosight.ai The unique bicyclic structure of this scaffold also gives rise to interesting stereochemical properties, which can significantly influence how it interacts with biological targets. cymitquimica.com

Specific Focus on 2-Phenyl-3-azabicyclo[3.2.1]octane and its Research Relevance

Narrowing our focus further, we arrive at the specific compound of interest: this compound. This molecule is characterized by the attachment of a phenyl group at the second position of the 3-azabicyclo[3.2.1]octane core.

The presence of the phenyl group introduces additional structural features and potential interactions that are of great interest to researchers. The compound, with the chemical formula C₁₃H₁₇N and a molecular weight of 187.28 g/mol , is a subject of ongoing research due to its potential applications as an intermediate in the synthesis of more complex molecules. clearsynth.combiosynth.com Its derivatives have been investigated for their activity at various biological targets, including monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain. nih.gov

The study of this compound and its derivatives contributes to a deeper understanding of structure-activity relationships, guiding the design of new compounds with tailored pharmacological profiles. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-3-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-4-11(5-3-1)13-12-7-6-10(8-12)9-14-13/h1-5,10,12-14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHHEIYVMSNIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CNC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Conformational Analysis and Stereochemical Aspects of 2 Phenyl 3 Azabicyclo 3.2.1 Octane Analogues

Theoretical Investigations of Conformational Stability in Azabicyclo[3.2.1]octanes

Theoretical and computational studies have been instrumental in elucidating the conformational preferences of the azabicyclo[3.2.1]octane system. These investigations provide insights into the relative stabilities of different conformations and the energy barriers to their interconversion.

The piperidine (B6355638) ring within the azabicyclo[3.2.1]octane skeleton can, in principle, adopt either a chair or a boat conformation. Computational studies, often employing Density Functional Theory (DFT), have shown that for the unsubstituted 3-azabicyclo[3.2.1]octane, the chair-like conformation is generally more stable than the boat-like conformation. montclair.edu This preference is attributed to the minimization of torsional and steric strain in the chair form.

In more complex systems, such as 3,8-diazabicyclo[3.2.1]octane derivatives, X-ray crystallography has confirmed the prevalence of a chair conformation for the piperazine (B1678402) ring. clockss.org However, the introduction of bulky substituents can alter this preference. For instance, in certain 7,7-dimethyl[3.3.1]azabicycles, which share structural similarities, the cyclohexane (B81311) ring can be forced into a boat conformation to alleviate steric hindrance, while the piperidine ring maintains a chair form. nih.gov

Computational analyses have quantified the energy differences between these conformations. For some [3.2.1] bicyclic diamine templates, the chair-like conformation is favored by a significant margin of 5–8 kcal/mol over the boat-like conformation. montclair.edu The energy barrier for the conversion from the more stable chair to the less stable boat conformation in these systems ranges from 3.5 to 9.8 kcal/mol. montclair.edu

Table 1: Calculated Relative Energies of Chair-like vs. Boat-like Conformations in Azabicyclo[3.2.1]octane Analogues

Compound/TemplateMore Stable ConformationEnergy Difference (kcal/mol)
Unsubstituted 3-azabicyclo[3.2.1]octaneChair-like-
[3.2.1] Bicyclic Diamine TemplateChair-like5 - 8
3,8-Diazabicyclo[3.2.1]octane derivativesChair-like-
7,7-dimethyl[3.3.1]azabicycleChair/Boat-

The azabicyclo[3.2.1]octane framework is considered a conformationally restricted system. This rigidity is a key feature in its application in medicinal chemistry, as it reduces the entropic penalty upon binding to a receptor. Computational studies have been employed to understand the degree of this rigidity and how it is influenced by substituents.

For instance, in a study of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides, constraining a flexible piperidine core into the more rigid azabicyclo[3.2.1]octane scaffold was found to be beneficial for inhibitory activity. acs.org This suggests that the pre-organization of the molecule into a bioactive conformation contributes to its potency. The introduction of substituents can further modulate the conformational landscape. For example, the addition of a t-butyl carbamate (B1207046) on the primary nitrogen of a [3.2.1] bicyclic diamine template resulted in only the chair-like conformation being observed as a local minimum, indicating an increase in conformational restriction. montclair.edu

Influence of Phenyl Substitution on the Stereochemistry and Conformation of the Bicyclic System

In studies of 1-phenyl-8-azabicyclo[3.2.1]octane ethers, substitution at the 6-exo-position led to high-affinity antagonists. nih.gov This highlights the importance of the relative stereochemistry of substituents on the bicyclic frame. Similarly, for pyrazole azabicyclo[3.2.1]octane sulfonamides, the stereochemistry of substitution on the azabicyclic core was found to be crucial for activity, with the endo-isomer showing significantly greater potency than the exo-diastereoisomer. acs.orgnih.gov

The phenyl group itself can influence the conformational equilibrium. In certain N-phenyl granatanone derivatives, which are structurally related, the N-phenyl group was found to be in an axial configuration in the solid state. academie-sciences.fr In contrast, computational studies on some 3-azabicyclic diamines suggested that a phenyl substituent on the secondary amine can remove the energy barrier between the chair- and boat-like orientations. montclair.edu

The orientation of the phenyl ring can also be influenced by other substituents on the bicyclic system. In tropane (B1204802) analogues, which have an 8-azabicyclo[3.2.1]octane core, the presence of a 3α-aryl group can lead to a "flattened" boat-like configuration, which in turn affects the selectivity of the compound for different monoamine transporters. researchgate.net

Table 2: Influence of Phenyl and Other Substituents on Conformation and Activity

Compound ClassSubstituentPositionEffect
Pyrazole azabicyclo[3.2.1]octane sulfonamidesEther3-positionendo-isomer active, exo-isomer inactive nih.gov
1-Phenyl-8-azabicyclo[3.2.1]octane ethersVarious6-exo-positionHigh affinity antagonists nih.gov
Tropane analoguesAryl3α-positionPromotes a flattened boat-like conformation researchgate.net
3-Azabicyclic diaminesPhenylSecondary amineRemoves energy barrier between chair and boat forms montclair.edu

Determination of Absolute Stereochemistry in Azabicyclo[3.2.1]octane Derivatives

The determination of the absolute stereochemistry of chiral azabicyclo[3.2.1]octane derivatives is critical for understanding their structure-activity relationships. A variety of methods are employed for this purpose, including X-ray crystallography, NMR spectroscopy, and chemical correlation.

X-ray diffraction analysis is a powerful technique for unambiguously determining the absolute configuration of crystalline compounds. For instance, the absolute stereochemistry of the active enantiomer of a 1-(3-hydroxyphenyl)-6,7-dimethyl-6-azabicyclo[3.2.1]octane was established by an X-ray study. nih.gov This technique has also been used to determine the conformation of various tropane alkaloid derivatives in the solid state. academie-sciences.fr

NMR spectroscopy, particularly through the use of chiral shift reagents, can be a valuable tool for determining enantiomeric purity and assigning relative stereochemistry. bath.ac.uk The chemical shifts of protons and carbons in the bicyclic framework are sensitive to their stereochemical environment. For example, the chemical shift differences in the isomers of 8-methyl-8-azabicyclo[3.2.1]octane have been attributed to the γ-gauche effect of the N-methyl group and lone-pair interactions. thieme-connect.de

Chemical correlation, where a compound of unknown stereochemistry is chemically transformed into a compound of known configuration, is another established method. The absolute stereochemistry of (+)-1-(3-hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octane was correlated with its 7-demethyl derivative through chemical transformation and circular dichroism (CD) measurements. nih.gov

Table 3: Methods for Determining Absolute Stereochemistry of Azabicyclo[3.2.1]octane Derivatives

MethodApplication ExampleReference
X-ray CrystallographyDetermination of absolute stereochemistry of (+)-1-(3-hydroxyphenyl)-6,7-dimethyl-6-azabicyclo[3.2.1]octane. nih.gov
NMR SpectroscopyUse of chiral shift reagents for determining enantiomeric purity of 6-substituted tropanes. bath.ac.uk
Chemical CorrelationCorrelation of (+)-1-(3-hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octane with its 7-demethyl derivative. nih.gov
Circular Dichroism (CD)Used in conjunction with chemical transformation for stereochemical correlation. nih.gov

Structure Activity Relationship Sar Studies Involving 2 Phenyl 3 Azabicyclo 3.2.1 Octane Cores

SAR of Phenyl-Substituted Azabicyclo[3.2.1]octane Ligands for Monoamine Transporters

Derivatives of the azabicyclo[3.2.1]octane core have been extensively studied for their interactions with monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862).

Research into 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives has shown that these compounds can exhibit potent and selective affinity for the dopamine transporter (DAT). nih.govnih.gov The rigid ethylidenyl-8-azabicyclo[3.2.1]octane skeleton contributes to stereoselective binding and uptake inhibition at the DAT. nih.govresearchgate.net The affinity profile of these compounds is often reminiscent of GBR 12909, a well-known DAT inhibitor. nih.govnih.govresearchgate.net

N-substitution on the tropane (B1204802) ring system plays a crucial role in modulating selectivity. While N-substitution on some 3-phenyltropane-based inhibitors has little effect on affinity and selectivity, for piperidine (B6355638) analogues of GBR 12909, it can improve DAT selectivity over the serotonin transporter (SERT). nih.gov In the 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane series, the 8-cyclopropylmethyl group has been identified as a unique substituent that imparts high SERT/DAT selectivity. nih.govnih.gov For instance, the 8-cyclopropylmethyl derivative 22e is one of the most potent and selective DAT ligands in its series. nih.govresearchgate.net Similarly, the 8-chlorobenzyl derivative 22g demonstrates high selectivity for the DAT over the norepinephrine transporter (NET). nih.gov

Furthermore, substitutions on the phenyl ring of the N-benzyl moiety significantly influence DAT selectivity. researchgate.net Compounds with strong electron-withdrawing substituents, such as fluorine or a nitro group, are generally more active and selective at the DAT. researchgate.net For example, compounds 5a (R = F) and 11b (R = NO2) are highly potent and selective. researchgate.net Bioisosteric replacement of a phenyl ring in the diphenylmethoxy moiety with a thiophene (B33073) ring is also well-tolerated and can lead to increased potency. researchgate.net

It's noteworthy that an amino nitrogen is not an absolute requirement for DAT binding. 8-Oxa analogs of 3-aryltropanes have been synthesized and show potent inhibition of the DAT, challenging the long-held assumption of an ionic bond between the nitrogen and an aspartic acid residue on the transporter. acs.org

Quantitative structure-activity relationship (QSAR) studies on a series of 3β-(4'-substituted phenyl)-2β-heterocyclic tropanes have revealed a strong correlation between their binding affinity for the DAT and the molecular electrostatic potential (MEP) minima near one of the heteroatoms in the 2β-substituent. acs.org This suggests that electrostatic interactions play a significant role in the binding potency of these analogs at the DAT. acs.org In contrast, weaker correlations were observed with other MEP minima, calculated log P, or substituent volume, highlighting the importance of specific electrostatic features for DAT affinity. acs.org

SAR of 1-Phenyl-6-azabicyclo[3.2.1]octanes for Analgesic and Narcotic Antagonist Activities

A series of 53 1-phenyl-6-azabicyclo[3.2.1]octanes were synthesized and evaluated for their analgesic and narcotic antagonist activities. nih.gov The SAR study involved varying structural parameters to understand their impact on biological activity. nih.gov The most promising compound from this series was the 1-(3-hydroxyphenyl)-6,7-dimethyl derivative, which exhibited a well-balanced profile as an antagonist-analgesic agent with a very low potential for physical dependence. nih.gov The absolute stereochemistry of the active enantiomer was determined, providing further insight into the structural requirements for this dual activity. nih.gov

Conformational Requirements and Pharmacophoric Features for Biological Interactions

The rigid bicyclic framework of the azabicyclo[3.2.1]octane system is a key feature influencing its biological activity. rsc.org This rigidity reduces the entropic penalty upon binding to a biological target, which can be beneficial for potency. semanticscholar.org For instance, constraining a flexible piperidine ring into a more rigid azabicyclo[3.2.1]octane scaffold led to a significant boost in inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA). semanticscholar.orgacs.org

The stereochemistry of substituents on the azabicyclo[3.2.1]octane core is also critical. In a series of NAAA inhibitors, the endo-geometry of an ether substitution at the C-3 position was found to be significantly more active than the exo-diastereoisomer. semanticscholar.org

Pharmacophore models have been developed to understand the key molecular features required for biological activity. For cocaine, a well-known tropane alkaloid with an 8-azabicyclo[3.2.1]octane core, the pharmacophore includes a basic amino group for electrostatic or hydrogen bonding interactions, hydrogen bond acceptor sites at the C-2 position, and a hydrophobic pocket to accommodate the benzoyl group. uni-regensburg.de For other targets, such as the kappa-opioid receptor (KOR), conformationally constrained 2-azabicyclo[3.2.1]octan-7-amines have been designed to probe the bioactive conformation of flexible agonists. researchgate.net

Impact of Substituent Modifications on the Biological Potency and Selectivity of Azabicyclo[3.2.1]octane Derivatives

Modifications to substituents on the azabicyclo[3.2.1]octane core have a profound impact on biological potency and selectivity.

In the context of NAAA inhibitors, the electronic properties of substituents on a pyrazole (B372694) ring attached to the azabicyclo[3.2.1]octane sulfonamide core were significant. semanticscholar.orgacs.org Electron-withdrawing groups led to a drop in efficacy, while electron-donating groups could abolish activity altogether. semanticscholar.orgacs.org The size and lipophilicity of aliphatic side chains also played a role, suggesting the presence of a lipophilic pocket in the binding site. acs.org

For monoamine transporter ligands, modifications at various positions have been explored:

C-2 Position : The orientation and substitution at the C-3 position are more critical for DAT versus SERT selectivity than modifications at C-2. researchgate.net Varied functionality can be tolerated at the C-2 position. researchgate.net

C-3 Position : The nature of the aryl group at the 3β-position of tropanes significantly influences selectivity. electronicsandbooks.com Small substituents on the aryl ring, like p-methyl or p-fluoro, tend to favor DAT selectivity, while bulkier groups like a p-isopropylphenyl substituent lead to SERT selectivity. researchgate.net The 3β-aryl configuration generally shows higher potency at both DAT and SERT compared to the 3α-aryl isomers. researchgate.net The rank order of potency based on C-3 aryl substitution is often 3,4-dichloro > 2-naphthyl > 4-fluoro > phenyl. researchgate.net

N-8 Position : N-demethylation of tropanes generally increases SERT binding affinity with little effect on DAT affinity. electronicsandbooks.com Increasing the size of the N-substituent can decrease affinity for both transporters. electronicsandbooks.com In some series, N-substitution has little effect on affinity and selectivity. nih.gov However, in others, it can be used to fine-tune selectivity. nih.gov For instance, the introduction of a 3,8-diazabicyclo[3.2.1]octane core, a bioisostere of a piperazine (B1678402) ring, surprisingly converted potent opioid antagonists into potent agonists. nih.gov

Bridge Hydroxylation : Introduction of a hydroxyl group at the C-6 or C-7 position of the tropane skeleton generally leads to higher DAT versus SERT selectivity. researchgate.net 7-Hydroxy compounds are typically more potent at the DAT than their 6-hydroxy counterparts. researchgate.net

Computational Chemistry and Theoretical Modeling of 2 Phenyl 3 Azabicyclo 3.2.1 Octane Systems

Density Functional Theory (DFT) Applications in Predicting Molecular Properties and Interactions

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. deeporigin.com It offers a balance between computational cost and accuracy, making it suitable for studying complex systems like the azabicyclo[3.2.1]octane scaffold. DFT can predict various molecular properties, including geometries, reaction energies, and electronic characteristics, which are crucial for understanding ligand interactions and reactivity. deeporigin.commdpi.com

DFT calculations are instrumental in determining the three-dimensional arrangement of atoms in molecules and predicting how they coordinate with other chemical entities, such as metal ions. By calculating the electronic structure, DFT can identify the most stable conformations and the energetic relationships between them.

In a study of platinum(II) complexes incorporating a derivative of the azabicyclo[3.2.1]octane scaffold, specifically (1S,4R,5R)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-((S)-1-phenylethyl)-2-azabicyclo[3.2.1]octane, DFT calculations were employed alongside experimental spectroscopic data. rsc.orgrsc.org The theoretical calculations supported the experimental findings, proposing a square planar geometry for the platinum(II) complexes. rsc.org The coordination sphere around the central platinum atom was determined to be completed by monodentate chloride, S-donor dimethyl sulfoxide, or chelated O,O-donor malonate ligands, depending on the specific complex. rsc.org

DFT is a valuable tool for understanding and predicting the outcomes of chemical reactions where multiple products can be formed. By modeling the transition states of different reaction pathways, DFT can determine the activation energies, providing a rationale for the observed regioselectivity and stereoselectivity. mdpi.comacs.org

For instance, DFT studies have been conducted to explain the regioselectivity of cyclization reactions that form bicyclic scaffolds. researchgate.net Theoretical calculations of the transition states for different potential cyclization pathways can reveal the lowest energy path, thereby predicting the major product. In the context of 1,3-dipolar cycloaddition reactions, a common method for constructing heterocyclic rings, DFT calculations can clarify the mechanism and predict whether the reaction will favor the formation of specific regioisomers. mdpi.comresearchgate.net Computational studies have also been proposed to explore the applicability of stereoretentive reactions to form bicyclic structures derived from 8-azabicyclo[3.2.1]octane. acs.org

The azabicyclo[3.2.1]octane framework can exist in various isomeric and conformational forms, and the relative stability of these forms can significantly influence the molecule's properties and biological activity. DFT calculations are used to compute the relative free energies of different isomers and conformers, allowing for the prediction of their equilibrium populations. academie-sciences.fr

Studies on related N-substituted nortropinone (an 8-azabicyclo[3.2.1]octane) and norgranatanone derivatives have utilized DFT to determine the relative stabilities of N-alkyl invertomers (equatorial vs. axial). academie-sciences.fr These calculations provide the relative free energies and the corresponding population ratios of the different forms in both the gas phase and in solution. academie-sciences.fr Similarly, DFT has been used to investigate the conformational stability of [3.2.1]-3-azabicyclic diamine scaffolds, comparing the relative energies of boat-like versus chair-like conformations. montclair.edu This information is critical for understanding how the scaffold's shape can mimic the low-energy conformations of more flexible molecules. montclair.edu

Table 1: Calculated Relative Free Energies (ΔG) and Isomer Ratios for N-Substituted Nortropinones at 298.15 K academie-sciences.fr
N-Substituent (R)PhaseΔG (kcal/mol) (Axial - Equatorial)Calculated Ratio (Equatorial : Axial)
MethylGas1.592.1 : 7.9
EthylGas1.693.9 : 6.1
PropylGas1.389.3 : 10.7
BenzylGas2.096.8 : 3.2

Mechanistic Studies of Chemical Transformations Involving the Azabicyclo[3.2.1]octane Scaffold

Computational modeling is crucial for elucidating the step-by-step mechanisms of chemical reactions. DFT calculations can map out the entire reaction pathway, identifying intermediates and transition states, which are often difficult to observe experimentally. This provides a detailed understanding of how transformations involving the azabicyclo[3.2.1]octane scaffold occur.

For example, mechanistic studies on the synthesis of 6-azabicyclo[3.2.1]octan-3-one derivatives revealed a process involving a highly regioselective enzymatic dehydrogenation, followed by a spontaneous intramolecular Aza-Michael addition to form the bicyclic structure. osti.gov In other research, DFT calculations have been used to unveil the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines. acs.org The rate-determining step was identified as the release of N₂ to form an open-shell singlet 1,4-biradical, whose subsequent barrierless collapse explains the observed stereoretention. acs.org The insights gained from such studies have led researchers to propose extending the methodology to synthesize bicyclic structures based on the 8-azabicyclo[3.2.1]octane framework. acs.org

In Silico Screening and Rational Ligand Design Methodologies Utilizing Azabicyclic Frameworks

The rigid structure of the azabicyclo[3.2.1]octane scaffold makes it a "privileged scaffold" in medicinal chemistry, meaning it can serve as a core structure for developing ligands for multiple biological targets. osti.gov Computational techniques, collectively known as in silico methods, are essential for leveraging such frameworks in modern drug discovery. mdpi.com These methods accelerate the identification and optimization of potential drug candidates. nih.gov

Rational ligand design involves using computational tools to predict how a molecule will interact with a biological target, such as a protein receptor. rsc.org DFT can be used to calculate interaction energies and predict binding affinities, helping to optimize lead compounds. deeporigin.com Conformational analysis of azabicyclic scaffolds provides crucial information for in silico screening, where large virtual libraries of compounds are computationally evaluated for their potential to bind to a target. montclair.edunih.gov By understanding the stable, low-energy conformations of the azabicyclic framework, researchers can design novel molecules with specific three-dimensional shapes to fit into a receptor's binding site with high affinity and selectivity. montclair.edu Techniques like molecular docking and molecular dynamics simulations are used to screen vast chemical spaces and investigate the dynamic behavior of ligand-target complexes at an atomic level. deeporigin.commdpi.com

Future Directions and Emerging Research Opportunities for 2 Phenyl 3 Azabicyclo 3.2.1 Octane

Advancements in Asymmetric Synthetic Methodologies

The stereochemistry of the 2-phenyl-3-azabicyclo[3.2.1]octane core is a critical determinant of its pharmacological activity. Consequently, the development of robust asymmetric synthetic methodologies is paramount for accessing enantiomerically pure isomers. While classical approaches have been established, emerging strategies are focusing on catalytic and more efficient routes.

Recent advancements have highlighted the potential of rhodium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reactions. tmc.edu This method has been successfully applied to the synthesis of tropane (B1204802) derivatives, a closely related class of compounds, and offers a pathway to enantiomerically enriched products. tmc.edu Another promising avenue is the use of sulfinimine-derived N-sulfinyl β-amino ketone ketals in intramolecular Mannich cyclization reactions. nih.gov This approach has yielded substituted tropinones in good yields and with high stereocontrol. nih.gov Furthermore, enantioselective deprotonation of tropinone (B130398) using chiral lithium amide bases continues to be a valuable tool for creating stereochemically defined derivatives. acs.org

Future research in this area will likely focus on the development of novel chiral catalysts and auxiliaries to improve the enantioselectivity and diastereoselectivity of these reactions. pwr.edu.pl The exploration of cascade reactions that can construct the bicyclic core and install the desired stereocenters in a single step is also a significant area of interest.

Exploration of Novel Pharmacological Targets and Mechanisms of Action

Historically, research on this compound analogs has been heavily focused on their interaction with monoamine transporters, particularly the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govnih.gov While this remains an important area, particularly for the development of treatments for substance abuse and neurological disorders, emerging research is uncovering novel pharmacological targets.

One such target is the N-Acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the regulation of inflammatory responses. nih.govacs.org A series of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides have been identified as potent and non-covalent NAAA inhibitors, with one lead compound, ARN19689, exhibiting low nanomolar inhibitory concentrations. nih.govacs.org This discovery opens up the potential for developing anti-inflammatory agents based on the this compound scaffold.

Furthermore, recent studies have explored the anticancer potential of derivatives of this scaffold. researchgate.net By modifying the aconitine (B1665448) scaffold, researchers have designed and synthesized 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-2-azabicyclo[3.2.1]octan-3-one derivatives that act as potent inhibitors of heat shock protein 90 (Hsp90), a key target in cancer therapy. researchgate.net One compound in this series demonstrated significant antiproliferative activity against LoVo cells with an IC50 value of 0.02 μM. researchgate.net

Future investigations will likely expand the scope of pharmacological screening to a broader range of biological targets. The structural rigidity and diverse functionalization possibilities of the this compound core make it an attractive scaffold for targeting G-protein coupled receptors (GPCRs), ion channels, and other enzyme classes.

Integration of Advanced Computational Techniques for Enhanced Design and Prediction

The use of advanced computational techniques is becoming increasingly integral to the rational design and optimization of this compound-based ligands. Quantitative Structure-Activity Relationship (QSAR) studies and Comparative Molecular Field Analysis (CoMFA) have been successfully employed to correlate the structural features of these compounds with their binding affinities. researchgate.netnih.govnih.gov

For instance, 2D-QSAR models have been developed to describe the antitumor properties of tropane-containing compounds against breast cancer cell lines. researchgate.netrsc.org These models help in understanding the key molecular descriptors that influence biological activity. Similarly, CoMFA studies have provided valuable insights into the steric and electrostatic factors governing the binding of 3β-(p-substituted phenyl)tropane-2β-carboxylic acid methyl esters to the dopamine transporter. nih.govnih.gov These computational models not only rationalize observed structure-activity relationships but also possess predictive power for designing novel analogs with improved potency and selectivity. nih.gov

Molecular docking studies are also being utilized to visualize the binding modes of these ligands within their target proteins. researchgate.netresearchgate.net For example, docking studies of novel Hsp90 inhibitors have provided a rational binding model, guiding further structural modifications. researchgate.net

The future of this field will see a deeper integration of more sophisticated computational methods. This includes the use of molecular dynamics simulations to understand the dynamic behavior of ligand-receptor complexes, free energy perturbation calculations for more accurate prediction of binding affinities, and machine learning algorithms to analyze large datasets and identify novel scaffolds. academie-sciences.frmontclair.edu These advanced computational tools will undoubtedly accelerate the discovery and development of next-generation therapeutics based on the this compound framework.

Q & A

What are the key synthetic methodologies for constructing the 2-Phenyl-3-azabicyclo[3.2.1]octane scaffold?

Basic Research Focus
The synthesis of this bicyclic framework often involves:

  • Reductive cyclization : Starting from norbornadiene derivatives, a two-step sequence using LiAlH4 followed by hydrogenation yields the saturated bicyclic structure .
  • Palladium-catalyzed bicyclization : Pd(II)/CuCl₂-mediated reactions enable efficient cyclization of precursors like 1-(benzyloxycarbonylamino)-hex-5-en-3-ol to form 6-oxa-2-azabicyclo[3.2.1]octane derivatives .
  • Radical-mediated cyclization : Carbamoyl radical intermediates facilitate the assembly of bridged azabicyclo systems, as demonstrated in the synthesis of aphanorphine analogues .

How are advanced analytical techniques applied to characterize this compound derivatives?

Basic Research Focus
Critical characterization methods include:

  • HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry enables precise quantification and structural elucidation in complex mixtures .
  • X-ray crystallography : Used to determine absolute stereochemistry, as seen in studies resolving the active enantiomer of 1-(3-hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octane .
  • Nuclear Magnetic Resonance (NMR) : Provides detailed stereochemical and conformational data, particularly for substituent positioning on the bicyclic core .

What biological activities are associated with this compound derivatives?

Advanced Research Focus
Pharmacological investigations reveal:

  • Analgesic and narcotic antagonist properties : Derivatives like 1-phenyl-6-azabicyclo[3.2.1]octanes exhibit balanced antagonist-analgesic profiles with reduced dependence liability. Stereochemistry (e.g., 6,7-dimethyl substitution) critically modulates activity .
  • Hypotensive effects : Structural variations, such as glycinamide or thiourea substituents, enhance activity in rat models .
  • Muscarinic antagonism : Synthetic derivatives with specific substituents show potential as muscarinic receptor modulators .

How do computational tools aid in optimizing this compound-based drug candidates?

Advanced Research Focus
Computational strategies include:

  • QSAR modeling : Predicts bioactivity based on substituent electronic and steric parameters. For example, hydrophobic substituents at the 3-position correlate with enhanced receptor binding .
  • Molecular docking : Simulates interactions with targets like opioid or muscarinic receptors, guiding rational design of analogues .
  • Conformational analysis : Identifies low-energy conformers of the bicyclic core to improve metabolic stability .

How can researchers resolve contradictions in biological activity data for structurally similar derivatives?

Advanced Research Focus
Discrepancies often arise from:

  • Stereochemical variations : Enantiomers of 6-methyl-7-endo-methyl derivatives show divergent analgesic efficacy and antagonist potency. Absolute configuration must be confirmed via X-ray or chiral chromatography .
  • Substituent positioning : For example, 3-phenyl vs. 8-phenyl substitution alters steric hindrance and bioavailability, impacting in vivo results .
  • Assay variability : Standardize in vitro/in vivo models (e.g., receptor binding vs. tail-flick tests) to ensure comparability .

What experimental strategies address challenges in stereoselective synthesis of this compound derivatives?

Advanced Research Focus
Key approaches include:

  • Chiral auxiliaries : Use of enantiopure starting materials or catalysts, as in the synthesis of (1S,4S,5R)-2-azabicyclo[3.2.1]octane triazoles .
  • Dynamic kinetic resolution : Pd-catalyzed reactions that favor specific transition states to achieve high enantiomeric excess .
  • Post-synthetic modifications : Enzymatic or chemical resolution of racemic mixtures to isolate active enantiomers .

How do radical-mediated reactions expand the synthetic utility of this bicyclic scaffold?

Advanced Research Focus
Radical-based methods enable:

  • Bridged ring formation : Carbamoyl radicals generated from dithiocarbamates facilitate access to strained 6-azabicyclo[3.2.1]octane systems, mimicking natural product frameworks .
  • Functional group tolerance : Compatibility with alkenes, alcohols, and amines allows diversification of the core structure without protective groups .

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Reactant of Route 1
2-Phenyl-3-azabicyclo[3.2.1]octane
Reactant of Route 2
2-Phenyl-3-azabicyclo[3.2.1]octane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.